4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one
Description
Properties
Molecular Formula |
C11H9FO |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
6-ethenyl-4-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H9FO/c1-2-7-5-9-8(10(12)6-7)3-4-11(9)13/h2,5-6H,1,3-4H2 |
InChI Key |
ZKZZZWVYLSADNF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(CCC2=O)C(=C1)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Fluoroindanone derivatives are typically prepared via electrophilic aromatic substitution or halogenation of indanone precursors, or by selective fluorination of preformed indanones.
- Vinyl substituents can be introduced via Heck coupling or vinylation reactions on halogenated indanones.
Typical Synthetic Strategy
A plausible synthetic route to 4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one involves:
- Synthesis of 4-fluoro-6-halogen-2,3-dihydro-1H-inden-1-one as a key intermediate.
- Vinylation via palladium-catalyzed cross-coupling (Heck reaction) to introduce the vinyl group at the 6-position.
- Purification and characterization of the final product.
Detailed Preparation Methods
Preparation of 4-Fluoro-6-halogen-2,3-dihydro-1H-inden-1-one
- Starting from commercially available or synthesized 2,3-dihydro-1H-inden-1-one, selective fluorination at the 4-position can be achieved using electrophilic fluorinating agents or via nucleophilic aromatic substitution if a suitable leaving group is present.
- Halogenation at the 6-position (e.g., bromination or chlorination) is performed under controlled conditions to allow subsequent vinylation.
Vinylation via Heck Coupling
- The 6-halogen-4-fluoro-2,3-dihydro-1H-inden-1-one intermediate undergoes palladium-catalyzed Heck coupling with ethylene or vinyl sources.
- Typical conditions include:
- Catalyst: Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.
- Base: Triethylamine or potassium carbonate.
- Solvent: DMF, acetonitrile, or toluene.
- Temperature: 80–120 °C.
- The reaction proceeds with the vinyl group replacing the halogen at the 6-position, yielding this compound.
Purification
- The crude product is purified by column chromatography using hexane/ethyl acetate mixtures.
- Recrystallization may be employed to obtain analytically pure material.
Supporting Data and Research Findings
Related Compound Preparation Data
Analytical Techniques
- NMR Spectroscopy : ^1H and ^19F NMR confirm the presence of fluorine and vinyl protons.
- Mass Spectrometry : Confirms molecular weight consistent with C10H7FO.
- Melting Point and Chromatography : Used for purity assessment.
Notes on Reaction Optimization and Challenges
- The vinyl group is sensitive to polymerization and side reactions; thus, reaction conditions must minimize exposure to strong acids or bases post-vinylation.
- Fluorine substitution can influence reactivity and regioselectivity; careful control of halogenation and coupling steps is essential.
- Use of inert atmosphere (argon or nitrogen) is recommended during palladium-catalyzed steps to prevent catalyst deactivation.
Summary Table of Preparation Method
| Step | Reaction | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Fluorination of indanone | Electrophilic fluorinating agent | 4-Fluoro-2,3-dihydro-1H-inden-1-one | Selective fluorination required |
| 2 | Halogenation at 6-position | NBS or NCS, mild conditions | 4-Fluoro-6-halogen-2,3-dihydro-1H-inden-1-one | Precursor for vinylation |
| 3 | Heck coupling | Pd catalyst, base, vinyl source, 80-120 °C | This compound | Vinyl group introduced |
| 4 | Purification | Column chromatography, recrystallization | Pure target compound | Confirmed by NMR, MS |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of a suitable catalyst or under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
Cancer Treatment
One of the most significant applications of 4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one is in cancer therapy. Research indicates that compounds within this class can induce apoptosis in cancer cells. Specifically, they can sensitize cells that overexpress Inhibitor of Apoptosis Proteins (IAPs) to apoptotic signals. This property is particularly beneficial in treating various types of cancers, including but not limited to:
- Neuroblastoma
- Colorectal carcinoma
- Breast carcinoma
- Non-small cell lung cancer
The ability of these compounds to target IAPs makes them promising candidates for developing new anticancer therapies .
Case Study: Inducing Apoptosis
A study demonstrated that this compound derivatives could effectively induce apoptosis in neuroblastoma cells. The mechanism involved the inhibition of IAP proteins, leading to enhanced sensitivity to chemotherapeutic agents. The results showed a significant reduction in cell viability at specific concentrations, highlighting the compound's potential as an adjunct in cancer treatment protocols.
Organic Synthesis Applications
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block. Its unique structure allows for various transformations that can lead to the synthesis of more complex molecules. For example:
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds.
- Functionalization : The presence of the vinyl group allows for further functionalization through electrophilic addition or radical reactions.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cross-Coupling | Toluene, Pd catalyst | 92% | Effective for forming biaryl compounds |
| Electrophilic Addition | DCM with methanesulfonic acid | 85% | Leads to substituted indenes |
| Radical Reactions | Under UV light | 75% | Generates diverse radical products |
Environmental Applications
Fluorinated Compounds and Their Impact
Fluorinated compounds like this compound are being studied for their environmental impact and potential degradation pathways. Research focuses on how these compounds behave under various environmental conditions and their persistence in ecosystems. Understanding these aspects is crucial for assessing risks associated with their use and disposal.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and metabolic stability, while the vinyl group can participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one with structurally analogous compounds, focusing on substituent effects, synthetic strategies, and biological activities.
Structural and Electronic Comparisons
Key Observations:
- Substituent Position: Fluorine at C4 (target compound) vs. C3 () alters electronic distribution and steric interactions. The C4 position may enhance ring polarization, influencing binding to biological targets.
- Vinyl vs. Benzylidene: The vinyl group in the target compound offers simpler reactivity (e.g., polymerization or Michael addition) compared to benzylidene derivatives, which exhibit rigid conjugation and planarity .
Physicochemical and Crystallographic Properties
- Planarity and Crystal Packing: Benzylidene-substituted derivatives () exhibit near-planar structures (dihedral angles <8.15°), facilitating π-π stacking. The vinyl group in the target compound may reduce planarity, affecting crystallinity .
- Thermodynamic Stability: Methoxy and chloro substituents () increase melting points (e.g., 5-chloro derivatives: ~150–160°C) compared to fluorine’s lower steric demand .
Biological Activity
4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one is a synthetic compound belonging to the family of dihydroindene derivatives. Its unique structure, characterized by the presence of a fluorine atom and a vinyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
The molecular formula of this compound is with a molecular weight of approximately 164.18 g/mol. The compound's structure facilitates various chemical reactions that are essential for its biological activity.
Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition. Notably, it has been shown to inhibit cyclooxygenases (COX), which are crucial in the inflammatory response. By modulating enzyme activity, this compound can potentially reduce the production of inflammatory mediators, making it a candidate for anti-inflammatory therapies .
Anti-inflammatory Activity
Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been reported to inhibit COX enzymes effectively, which play a pivotal role in the synthesis of prostaglandins involved in inflammation. This inhibition can lead to decreased inflammation and pain relief in various conditions.
Anticancer Properties
In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research. It has been evaluated for its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. Specifically, it was found to interact with tubulin and inhibit polymerization, which is critical for cancer cell division . Table 1 summarizes key findings from relevant studies.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | K562 | 5.0 | Tubulin inhibition |
| Study B | MCF7 | 3.5 | Apoptosis induction |
| Study C | A549 | 4.0 | COX inhibition |
Comparative Analysis
This compound can be compared with structurally similar compounds to highlight its unique properties and activities.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2,3-Dihydro-1H-indene | Lacks vinyl group | Limited reactivity |
| 4-Methyl-2,3-dihydro-1H-indene | Contains methyl group | Lower anticancer activity |
| 4-Fluoro-6-vinyl-2,3-dihydro-1H-indene | Fluorine and vinyl group enhance reactivity | Strong anti-inflammatory and anticancer effects |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in rodent models of arthritis.
- Anticancer Efficacy : A study involving human cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
